Z-Asn(Xan)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

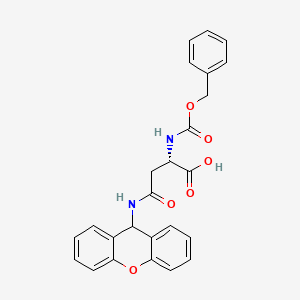

Z-Asn(Xan)-OH is a chemical compound with the molecular formula C25H22N2O6 and a molecular weight of 446.459. It is used for pharmaceutical testing and is available for purchase from various suppliers .

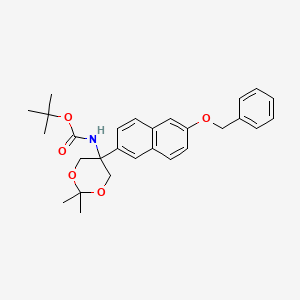

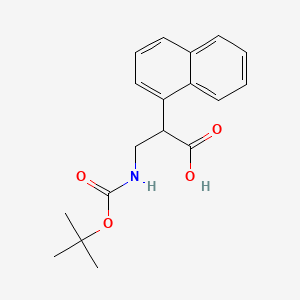

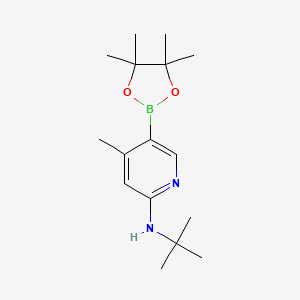

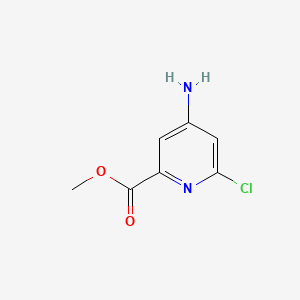

Molecular Structure Analysis

Z-Asn(Xan)-OH has a complex molecular structure with the molecular formula C25H22N2O6. The ChemSpider database provides a detailed analysis of its structure .

Physical And Chemical Properties Analysis

Z-Asn(Xan)-OH has a molecular weight of 446.452 and a density of 1.3±0.1 g/cm3 . Its boiling point is 667.9±65.0 °C at 760 mmHg .

Scientific Research Applications

Microbial Astaxanthin Biosynthesis

Astaxanthin is a natural pigment known for its strong antioxidant activity and numerous health benefits to humans and animals . It is substantially more potent than β-carotene and about a thousand times more effective than vitamin E . Microbes such as the microalga, Haematococcus pluvialis, and the fungus Xanthophyllomyces dendrorhous, have been developed to produce astaxanthin . With advances in metabolic engineering, non-carotenogenic microbes, such as Escherichia coli and Saccharomyces cerevisiae, have been purposed to produce astaxanthin .

Astaxanthin in Aquaculture

Astaxanthin naturally occurs in many sea creatures such as trout, shrimp, and microalgae . It acts to protect hosts against environmental stress and adverse conditions . Astaxanthin was initially discovered in 1938 and was first used as a pigment for aquaculture .

Astaxanthin as a Food Supplement

Since 1991, astaxanthin has been approved as a coloring for food supplement . It has diverse biological activities and potential health benefits (e.g. antioxidant, anti-inflammatory, and antitumor activities) to humans and animals and have been extensively investigated .

Astaxanthin in Medicine

Astaxanthin has shown extremely strong antioxidative effects and significant preventive and therapeutic effects on cancer, diabetes, cardiovascular disease, etc . However, its application in the medical field is greatly limited due to its poor water solubility, unstable chemical properties and other shortcomings .

Astaxanthin Nano-based Drug Delivery System

In recent years, the nano-based drug delivery systems such as nanoparticles, liposomes, nanoemulsions, nanodispersions, and polymer micelles, have been used as Astaxanthin delivery carriers with great potential for clinical applications . These systems can enhance the stability and efficacy of Astaxanthin and achieve targeted delivery of Astaxanthin .

Astaxanthin in Cosmetics

Astaxanthin’s demand is increasing rapidly in food industries, medicine, cosmetics, and animal feeds . Its global market is expected to reach $2.57 billion worldwide by 2025 .

Safety and Hazards

properties

IUPAC Name |

(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(9H-xanthen-9-ylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O6/c28-22(14-19(24(29)30)26-25(31)32-15-16-8-2-1-3-9-16)27-23-17-10-4-6-12-20(17)33-21-13-7-5-11-18(21)23/h1-13,19,23H,14-15H2,(H,26,31)(H,27,28)(H,29,30)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGUJYWDGWXJFG-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Asn(Xan)-OH | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

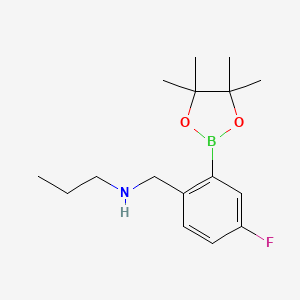

![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine](/img/structure/B581842.png)

![1-[1-(3-Methylbutyl)-1H-indol-3-yl]ethanone](/img/no-structure.png)

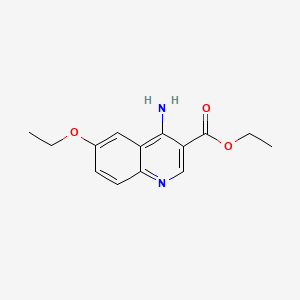

![3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B581852.png)

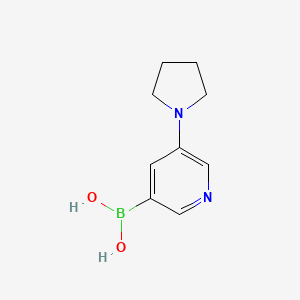

![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B581860.png)